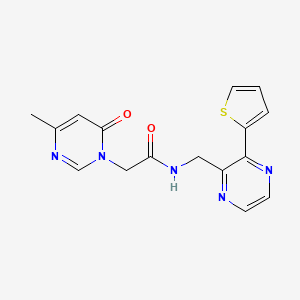

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Description

2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core (4-methyl-6-oxo), an acetamide linker, and a pyrazine ring substituted with a thiophene moiety. The pyrimidinone ring is a common pharmacophore in kinase inhibitors, while the thiophene-pyrazine substituent may enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-11-7-15(23)21(10-20-11)9-14(22)19-8-12-16(18-5-4-17-12)13-3-2-6-24-13/h2-7,10H,8-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCZWQIPQDERMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring and a thiophene-substituted pyrazine moiety. Its chemical structure can be represented as follows:

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving β-keto esters and guanidine derivatives.

- Introduction of the Thiophene and Pyrazine Groups : This step may involve nucleophilic substitutions or coupling reactions.

- Acetamide Formation : The final step often includes acylation using acetic anhydride or acetyl chloride.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Pharmacological Studies

Recent studies have explored the compound’s effects on various biological systems:

- Antioxidant Activity : Research indicates that derivatives similar to this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use in antimicrobial therapies.

- Cytotoxic Effects : Preliminary data suggest that this compound may exhibit cytotoxicity against specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Inhibition of cancer cell proliferation |

Notable Research

A study published in Molecules (2024) examined the structure-activity relationship (SAR) of similar pyrimidine derivatives as monoamine oxidase (MAO) inhibitors. The findings indicated that modifications at the pyrimidine ring significantly influenced inhibitory potency against MAO-B, suggesting that similar strategies could enhance the activity of our target compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic acetamides with structural analogs varying in substituents, linker groups, and core heterocycles. Below is a detailed comparison with key analogs from the literature:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations :

- The target compound employs a pyrazine-thiophene side chain, distinguishing it from analogs like (benzyl group) or (thietan-oxy substituent). Pyrazine’s nitrogen atoms may enhance hydrogen bonding, while thiophene improves lipophilicity.

- Linker groups (e.g., thioether in vs. acetamide in the target) influence solubility and metabolic stability. Thioethers may confer redox sensitivity, whereas acetamides are more hydrolytically stable.

Physicochemical Properties :

- The benzyl-substituted analog has a melting point of 196°C, suggesting high crystallinity, while ester-containing analogs (e.g., ) likely exhibit lower melting points due to increased flexibility.

- Molecular weight and logP differences (e.g., Goxalapladib at 718.80 g/mol vs. target compound ~400 g/mol) highlight divergent pharmacokinetic profiles.

Synthetic Routes: The target compound’s synthesis likely involves alkylation of a pyrimidinone core with a halogenated pyrazine-thiophene intermediate, similar to methods in . In contrast, uses a two-step activation of thiophene-acetic acid followed by coupling with aminothiophene-carbonitrile.

Biological Activity: While direct data on the target compound is absent, analogs like show antifungal activity, and Goxalapladib targets atherosclerosis.

Research Findings and Data

Critical Analysis and Gaps

- Structural Analysis : SHELX-based crystallography () could resolve the target compound’s conformation, particularly the pyrazine-thiophene orientation.

- Biological Data: No direct activity data exists for the target compound. Assays against kinase panels or microbial models are needed.

- ADMET Profile : The thiophene-pyrazine moiety may raise concerns about metabolic oxidation, warranting in vitro CYP450 studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.